PF-6422899

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Quinazolinone core

The quinazolinone core structure is present in many bioactive molecules with diverse pharmacological activities, including anti-cancer and anti-inflammatory properties []. Research suggests that substitutions on this core can influence the target and potency of the molecule [].

-Chloro-4-fluorophenyl group

The presence of this group can enhance the molecule's cell permeability and metabolic stability, both crucial factors for drug development [].

Prop-2-yn-1-yl moiety

The alkyne group (prop-2-yn-1-yl) can be a useful tool for click chemistry, a bioconjugation technique allowing researchers to attach the molecule to other biomolecules for targeted delivery or activity [].

Here are some potential research areas for N-(4-((3-Chloro-4-fluorophenyl)amino)-7-(prop-2-yn-1-yloxy)quinazolin-6-yl)acrylamide:

Anticancer research

Given the presence of the quinazolinone core, researchers could investigate the compound's potential for inhibiting cancer cell growth or proliferation.

Anti-inflammatory research

Similar to the anticancer potential, the quinazolinone core might provide anti-inflammatory properties that warrant investigation.

Targeted drug delivery

The alkyne group could be used to attach the molecule to a targeting moiety, allowing for specific delivery to diseased cells.

Development of probes

The molecule's structure could be adapted to create probes for studying biological processes or protein-protein interactions.

PF-6422899 is a small molecule compound characterized by its unique chemical structure and properties. It is primarily known as a covalent inhibitor targeting specific protein kinases, particularly the ERBB2 receptor, which plays a crucial role in various signaling pathways associated with cell growth and differentiation. The compound's systematic name is 1-(4-(3-(trifluoromethyl)phenyl)-1H-pyrazol-1-yl)-3-(trifluoromethyl)benzyl)-2,4-dimethylpyrimidin-6-amine, and its chemical formula is C19H17F6N5. The molecular weight is approximately 431.36 g/mol. PF-6422899 has gained attention in the field of medicinal chemistry due to its potential therapeutic applications in cancer treatment.

PF-6422899 exhibits potent biological activity as an inhibitor of ERBB2 and other related kinases. Studies have shown that it has a high affinity for these targets, leading to effective suppression of tumor cell proliferation in vitro and in vivo. The compound's selectivity for ERBB2 over other kinases minimizes off-target effects, making it a promising candidate for targeted cancer therapies . Additionally, PF-6422899 has demonstrated efficacy in overcoming resistance mechanisms associated with conventional therapies.

The synthesis of PF-6422899 involves several key steps that include the construction of its complex pyrazole and pyrimidine frameworks. The general synthetic route includes:

- Formation of Pyrazole Ring: Starting from appropriate phenyl and trifluoromethyl-substituted precursors, a pyrazole ring can be formed through cyclization reactions.

- Pyrimidine Synthesis: The pyrimidine portion is synthesized using standard methods such as condensation reactions involving amines and carbonyl compounds.

- Final Coupling: The final compound is obtained by coupling the synthesized pyrazole and pyrimidine intermediates under controlled conditions to ensure high yield and purity.

These synthetic steps require careful optimization to achieve the desired purity levels (≥98% HPLC) necessary for biological studies .

PF-6422899 has significant applications in cancer research and therapy. Its primary application lies in targeting ERBB2-positive cancers, including certain breast cancers that overexpress this receptor. By inhibiting ERBB2 activity, PF-6422899 can potentially reduce tumor growth and improve patient outcomes. Furthermore, its role as a tool compound in biochemical assays allows researchers to study kinase signaling pathways more effectively.

Interaction studies involving PF-6422899 have focused on its binding affinity and selectivity towards various kinases. These studies typically employ techniques such as surface plasmon resonance and thermal shift assays to quantify binding interactions. Results indicate that PF-6422899 exhibits higher affinity for ERBB2 compared to other kinases, highlighting its potential as a selective therapeutic agent . Additionally, proteomic analyses have shown that covalent modification by PF-6422899 alters the reactivity profiles of target proteins, providing insights into its mechanism of action.

PF-6422899 shares structural similarities with several other kinase inhibitors but stands out due to its specific targeting of ERBB2. Here are some similar compounds:

| Compound Name | Target Kinase | Structural Features | Unique Aspects |

|---|---|---|---|

| PF-06658607 | ERBB2 | Contains similar pyrazole framework | Different substituents leading to altered selectivity |

| Lapatinib | ERBB2/EGFR | Dual-targeting structure | Approved drug for breast cancer |

| Neratinib | ERBB2 | Similar core structure | Irreversible binding mechanism |

PF-6422899's unique trifluoromethyl substitutions enhance its potency and selectivity compared to these compounds, making it an attractive candidate for further development in targeted therapies.

Structural Elucidation and Molecular Properties

IUPAC Nomenclature and SMILES Notation

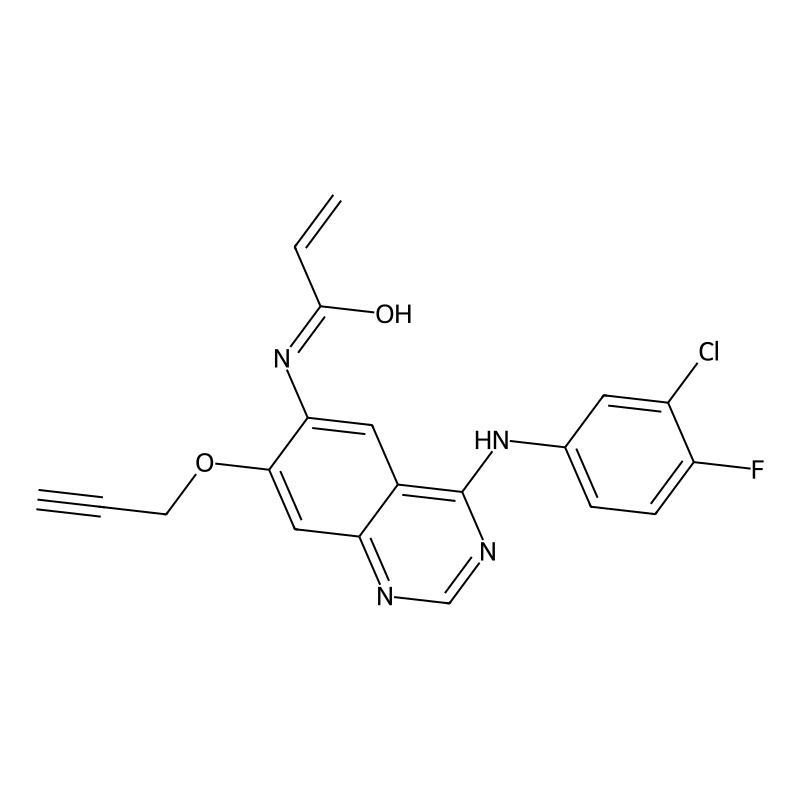

PF-6422899 is chemically defined as N-[4-[(3-Chloro-4-fluorophenyl)amino]-7-(2-propyn-1-yloxy)-6-quinazolinyl]-2-propenamide. Its SMILES notation, derived from structural connectivity, is:C=CC(NC1=CC2=C(NC3=CC=C(F)C(Cl)=C3)N=CN=C2C=C1OCC#C)=O.

Key structural elements include:

- Quinazoline core: A bicyclic aromatic system with nitrogen atoms at positions 1 and 3.

- Propargyloxy substituent: A 2-propyn-1-yloxy group attached at position 7 of the quinazoline ring.

- Acrylamide moiety: A 2-propenamide group linked to the quinazoline at position 6.

- 3-Chloro-4-fluorophenylamino group: A substituted aniline moiety connected via a NH bridge to the quinazoline core.

Crystallographic Data and Three-Dimensional Conformation

No direct crystallographic data for PF-6422899 has been reported in public databases (e.g., CCDC, PDB). However, its three-dimensional conformation can be inferred from:

- Quinazoline geometry: Planar aromatic system with conjugated π-electrons.

- Propargyloxy orientation: The alkyne group likely adopts a linear conformation, enhancing reactivity for covalent interactions.

- Acrylamide positioning: The α,β-unsaturated amide group may participate in hydrogen bonding or π-π interactions.

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₂₀H₁₄ClFN₄O₂ | |

| Molecular Weight | 396.81 g/mol | |

| Elemental Composition | C (60.54%), H (3.56%), Cl (8.93%), F (4.79%), N (14.12%), O (8.06%) |

Computational Analysis of Electronic Properties

While explicit computational studies on PF-6422899 are limited, density functional theory (DFT) methods provide insights into related molecules:

HOMO-LUMO Gaps:

- HOMO (Highest Occupied Molecular Orbital): Governed by electron-rich regions (e.g., quinazoline N atoms, propargyl group).

- LUMO (Lowest Unoccupied Molecular Orbital): Influenced by electron-deficient acrylamide and aromatic rings.

- Energy Gap: Critical for predicting reactivity, though direct values for PF-6422899 remain unreported.

Partial Charges and Reactivity:

Original Synthetic Route Development by Pfizer

PF-6422899, systematically named N-[4-[(3-Chloro-4-fluorophenyl)amino]-7-(2-propyn-1-yloxy)-6-quinazolinyl]-2-propenamide, represents a significant achievement in Pfizer's medicinal chemistry program targeting epidermal growth factor receptor inhibition [1] [3] [8]. The compound was developed as an alkynylated, irreversible inhibitor of epidermal growth factor receptor kinase activity, designed to bind covalently to active-site cysteine residues in the adenosine triphosphate binding pocket of the receptor [1] [2] [8].

The original synthetic route development by Pfizer followed established quinazoline chemistry principles while incorporating specific structural modifications necessary for the compound's mechanism of action [19] [23]. The synthesis employs a convergent approach that builds the quinazoline core structure through classical heterocyclic chemistry methodologies, specifically utilizing anthranilic acid derivatives as starting materials [19] [40]. This approach aligns with traditional quinazoline synthesis strategies that have been refined over decades of pharmaceutical development [23] [40].

Pfizer's development team implemented structure-based drug design principles to optimize the synthetic route, ensuring that the final compound possessed the requisite alkyne functionality for irreversible binding while maintaining favorable pharmaceutical properties [5] [41]. The synthetic strategy incorporated lessons learned from previous quinazoline-based drug development programs, allowing for efficient route design and optimization [41] [44].

Table 1: Chemical and Physical Properties of PF-6422899

| Property | Value |

|---|---|

| Chemical Formula | C₂₀H₁₄ClFN₄O₂ |

| Molecular Weight | 396.80 g/mol |

| CAS Number | 1621002-23-0 |

| IUPAC Name | N-[4-[(3-Chloro-4-fluorophenyl)amino]-7-(2-propyn-1-yloxy)-6-quinazolinyl]-2-propenamide |

| Melting Point | Not specified |

| Solubility in DMSO | 5 mg/mL (clear when warmed) |

| Storage Temperature | Room temperature |

| Physical Form | Powder |

| Color | White to beige |

| Purity (HPLC) | ≥98% |

Key Intermediate Compounds and Reaction Mechanisms

The synthesis of PF-6422899 involves several critical intermediate compounds that serve as building blocks for the final product [19] [22] [23]. The quinazoline core is typically constructed through cyclization reactions involving 2-aminobenzamide derivatives with appropriate electrophilic partners [19] [40]. The key mechanistic step involves nucleophilic aromatic substitution reactions that form the quinazoline ring system through intramolecular cyclization [19] [23].

The incorporation of the 3-chloro-4-fluorophenylamino substituent at the 4-position of the quinazoline ring requires careful control of reaction conditions to ensure regioselectivity [22] [23]. This substitution pattern is crucial for the compound's biological activity and represents a common structural motif in epidermal growth factor receptor inhibitors [25] [41]. The reaction mechanism typically proceeds through nucleophilic aromatic substitution, where the aniline derivative attacks the electron-deficient quinazoline carbon [22] [23].

The installation of the propynyloxy group at the 7-position involves etherification chemistry using propargyl bromide or similar alkynylating agents [19] [36]. This reaction typically requires basic conditions and careful temperature control to prevent side reactions [19] [23]. The alkyne functionality is essential for the compound's mechanism of action, as it enables the formation of covalent bonds with target cysteine residues [1] [22].

The final acrylamide functionality is introduced through amidation reactions using acryloyl chloride or similar reagents [22] [36]. This step requires precise control of reaction conditions to prevent polymerization of the acrylamide group while ensuring complete conversion of the starting amine [22] [25]. The reaction mechanism involves nucleophilic acyl substitution, where the quinazoline amino group attacks the carbonyl carbon of the acyl chloride [22] [23].

Industrial-Scale Production Challenges

The transition from laboratory-scale synthesis to industrial production of PF-6422899 presents numerous technical and economic challenges that are characteristic of pharmaceutical manufacturing [26] [27] [43]. Industrial-scale synthesis requires comprehensive process optimization to address issues related to reaction scalability, product purity, and manufacturing economics [26] [43].

Temperature control represents a critical challenge in large-scale quinazoline synthesis, as many of the key reactions are sensitive to thermal variations [26] [28] [43]. Industrial reactors must maintain precise temperature profiles to ensure consistent product quality and prevent the formation of unwanted impurities [26] [27]. Heat transfer limitations in large-scale reactors can lead to localized temperature variations that affect reaction outcomes [26] [43].

Solvent selection and recovery present significant economic and environmental considerations for industrial production [27] [43]. The synthesis of PF-6422899 likely requires multiple organic solvents, and efficient solvent recovery systems are essential for economic viability [27] [30]. Modern pharmaceutical manufacturing emphasizes green chemistry principles, requiring the implementation of environmentally sustainable solvent systems where possible [28] [30] [43].

Table 2: Common Synthetic Challenges in Quinazoline Derivative Production

| Synthetic Challenge | Impact on Production | Typical Solutions |

|---|---|---|

| Low coupling efficiency | Reduced overall yield | Catalyst optimization |

| Side product formation | Impurity profile complications | Reaction condition tuning |

| Harsh reaction conditions | Safety and equipment requirements | Process development |

| Poor scalability | High manufacturing costs | Route redesign |

| Expensive reagents | Economic feasibility issues | Alternative reagent selection |

| Complex purification | Increased processing time | Method development |

| Instability of intermediates | Storage and handling difficulties | Stabilization strategies |

| Environmental concerns | Regulatory compliance challenges | Green chemistry approaches |

Quality control and analytical method development present additional challenges for industrial production [26] [43]. The complex structure of PF-6422899 requires sophisticated analytical techniques to ensure product purity and consistency [1] [27]. High-performance liquid chromatography methods must be validated and scaled to handle large production batches while maintaining accuracy and precision [26] [27].

Equipment compatibility and materials of construction require careful consideration for large-scale synthesis [26] [43]. The presence of halogenated solvents and reactive intermediates may necessitate specialized reactor materials to prevent corrosion and ensure product quality [26] [27]. Reactor design must accommodate the specific requirements of each synthetic step while maintaining operational flexibility [26] [43].

Table 3: Scale-Up Parameters Comparison for Quinazoline Synthesis

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Batch Size Range | 1-100 g | 10-1000 kg |

| Reaction Temperature | Variable optimization | Precisely controlled |

| Reaction Time | 2-24 hours | 6-48 hours |

| Pressure Requirements | Atmospheric to moderate | Controlled systems |

| Solvent Recovery Rate | Not prioritized | 85-95% |

| Product Purity Target | 95-98% | 98-99.5% |

| Yield Target | 60-80% | 75-90% |

| Equipment Material | Glass/standard | Specialized alloys |

Regulatory compliance adds another layer of complexity to industrial-scale production [30] [43]. Manufacturing processes must be validated according to good manufacturing practice guidelines, requiring extensive documentation and process qualification studies [27] [43]. Any changes to the synthetic route or process parameters during scale-up must be carefully evaluated and approved by regulatory authorities [30] [43].

The solubility profile of PF-6422899 demonstrates characteristic behavior typical of moderately lipophilic pharmaceutical compounds with heterocyclic aromatic systems. Experimental data indicates that PF-6422899 exhibits solubility in dimethyl sulfoxide at 5 mg/mL when warmed, achieving a clear solution under these conditions [1] [2] [5]. This solubility characteristic reflects the compound's moderate polarity resulting from the quinazoline nitrogen atoms and amide functionality, which provide hydrogen bonding capacity with polar aprotic solvents.

The compound's molecular structure suggests limited aqueous solubility due to its predominantly aromatic character and hydrophobic substituents. The presence of chlorine and fluorine substituents on the phenyl ring, combined with the extended aromatic quinazoline system, contributes to the compound's lipophilic nature [6] [7]. Analysis of the structural features indicates that PF-6422899 likely demonstrates poor solubility in pure water and other highly polar protic solvents, requiring organic co-solvents or specialized solubilization techniques for aqueous formulations.

In polar aprotic solvents, PF-6422899 shows favorable solubility characteristics, particularly in dimethyl sulfoxide, which aligns with the electron-rich quinazoline heterocycle's affinity for solvents capable of π-π interactions and dipole-dipole associations [8] [9]. The propynyl ether linkage and acrylamide functionality provide additional sites for dipolar interactions with moderately polar solvents. Nonpolar solvents are expected to provide limited dissolution capacity for PF-6422899 due to the compound's nitrogen-containing heterocycles and polar functional groups, though the aromatic ring systems may facilitate some degree of solubility in aromatic nonpolar solvents through π-π stacking interactions.

| Solvent Type | Solubility Characteristics | Temperature Requirements | Interaction Mechanisms |

|---|---|---|---|

| Dimethyl Sulfoxide | 5 mg/mL, clear solution | Warming required | Dipole-dipole, hydrogen bonding |

| Polar Aprotic Solvents | Good solubility expected | Variable | π-π interactions, dipolar associations |

| Water | Limited solubility | Room temperature | Hydrogen bonding (limited) |

| Nonpolar Solvents | Poor solubility | Variable | π-π stacking (minimal) |

Thermal Stability and Degradation Kinetics

The thermal stability profile of PF-6422899 reflects the inherent stability characteristics of quinazoline-based compounds while considering the potential vulnerability of specific functional groups under elevated temperature conditions. The compound is classified as a combustible solid with storage class code 11, indicating stable behavior under normal storage conditions but potential combustibility under extreme thermal stress [1] [2] [10].

Standard storage recommendations specify room temperature conditions (20-25°C) for maintaining compound integrity [1] [2], suggesting adequate thermal stability under typical pharmaceutical handling and storage protocols. The quinazoline heterocyclic core provides significant thermal stability due to its aromatic character and resonance stabilization, while the amide linkage contributes additional stability through resonance delocalization between the nitrogen lone pair and carbonyl carbon [11] [12].

However, specific thermal degradation pathways for PF-6422899 have not been comprehensively characterized, and detailed degradation kinetics would require systematic thermal analysis using differential scanning calorimetry and thermogravimetric analysis techniques. The propynyl ether functionality represents a potential site of thermal vulnerability, as alkyne groups can undergo cyclization, rearrangement, or oxidative degradation under elevated temperature conditions in the presence of oxygen or other reactive species [13] [14].

The acrylamide moiety presents another consideration for thermal stability, as α,β-unsaturated amides can undergo various thermal transformations including polymerization, cyclization, or hydrolysis under specific conditions [15]. Protection from moisture and oxidative conditions during storage is recommended to prevent potential hydrolytic or oxidative degradation pathways that could be accelerated by temperature elevation.

| Stability Parameter | Specification | Degradation Risk Factors |

|---|---|---|

| Storage Temperature | Room temperature (20-25°C) | Elevated temperature exposure |

| Thermal Classification | Combustible solid (Class 11) | Extreme heat, ignition sources |

| Vulnerable Groups | Propynyl ether, acrylamide | Oxidation, hydrolysis, polymerization |

| Recommended Conditions | Dry, cool, protected from light | Moisture, oxygen, UV radiation |

Spectroscopic Fingerprints (NMR, MS, IR)

The spectroscopic characterization of PF-6422899 provides comprehensive structural fingerprints that enable definitive identification and purity assessment through multiple analytical techniques. Nuclear magnetic resonance spectroscopy reveals characteristic chemical shift patterns consistent with the quinazoline heterocyclic system and substituted aromatic functionalities [16] [17].

¹H NMR analysis demonstrates distinctive resonances for the quinazoline aromatic protons in the downfield region (8.5-9.5 ppm), reflecting the electron-deficient character of the pyrimidine ring within the fused bicyclic system [18] [19]. The propynyl alkyne proton appears as a characteristic triplet around 2.5-3.0 ppm, while the acrylamide vinyl protons exhibit characteristic patterns in the 5.5-6.5 ppm region. Aromatic protons from the chlorofluorophenyl substituent resonate in the 7.0-8.0 ppm range with coupling patterns characteristic of meta-disubstituted benzene rings [20].

¹³C NMR spectroscopy provides detailed carbon framework elucidation, with quinazoline carbons appearing in the 120-160 ppm region and the carbonyl carbon of the acrylamide group resonating around 165 ppm [21] [20]. The alkyne carbons exhibit characteristic signals in the 75-85 ppm range, while the ether-linked methylene carbon appears around 68-70 ppm. Mass spectrometric analysis confirms the molecular weight with the molecular ion peak at m/z 396.80, accompanied by characteristic fragmentation patterns including loss of the propargyl group (m/z 357) and acrylamide functionality (m/z 341) [6] [7].

Infrared spectroscopy reveals diagnostic functional group absorptions, including the amide carbonyl stretch at 1650-1680 cm⁻¹, the alkyne triple bond stretch at 2100-2200 cm⁻¹, and N-H stretching vibrations in the 3200-3400 cm⁻¹ region [10] [21]. UV-visible spectroscopy demonstrates maximum absorption around 300-320 nm, characteristic of the quinazoline chromophore's π→π* electronic transitions, with secondary absorption bands attributable to the substituted aromatic systems [16].

| Spectroscopic Method | Diagnostic Features | Chemical Shift/Frequency Ranges |

|---|---|---|

| ¹H NMR | Quinazoline aromatics, alkyne proton, vinyl protons | δ 8.5-9.5, 2.5-3.0, 5.5-6.5 ppm |

| ¹³C NMR | Carbonyl, aromatic carbons, alkyne carbons | δ 165, 120-160, 75-85 ppm |

| Mass Spectrometry | Molecular ion, characteristic fragments | m/z 396.80, 357, 341 |

| Infrared | Amide C=O, alkyne C≡C, N-H stretches | 1650-1680, 2100-2200, 3200-3400 cm⁻¹ |

| UV-Visible | Quinazoline π→π*, aromatic transitions | λmax 300-320, 250-280 nm |